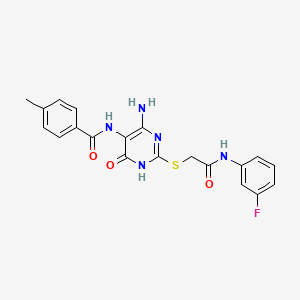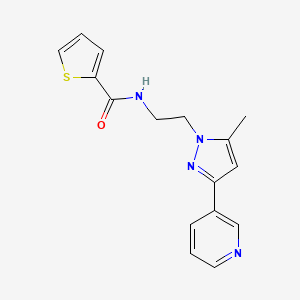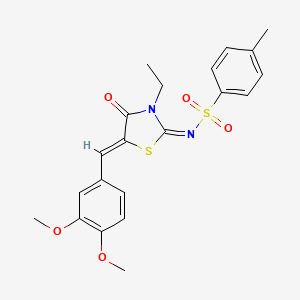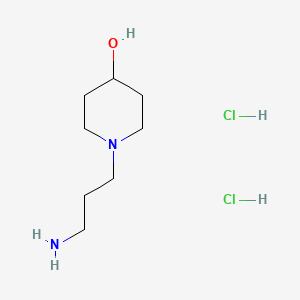
1-(3-Aminopropyl)piperidin-4-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminopropyl)piperidin-4-ol dihydrochloride is a chemical compound with the CAS Number: 1193387-37-9 . It has a molecular weight of 231.16 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(3-aminopropyl)-4-piperidinol dihydrochloride . The InChI code is 1S/C8H18N2O.2ClH/c9-4-1-5-10-6-2-8(11)3-7-10;;/h8,11H,1-7,9H2;2*1H .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . The molecular formula is C8H20Cl2N2O .科学的研究の応用
Synthesis and Derivative Formation
Synthesis of Bicyclic Derivatives : The compound has been utilized in the synthesis of bicyclic derivatives, specifically in the formation of 6-azido and 6-amino analogues of 1-deoxynojirimycin, which involved transformations from a derivative of 1-amino-1-deoxy-D-glucitol (A. Kilonda et al., 2000).
Preparation of Amino-Alkyl Tertiary Carbinols : A study from 1949 explored the behavior of substituted amino-alkyl tertiary carbinols, like 3-piperidino-1:1:3-triphenylpropan-1-ol, in acid solution, leading to the formation of allylamines and allenes (D. W. Adamson, 1949).
Catalysis and Chemical Transformations
Role in Catalytic Hydrogenation : The compound plays a role in catalytic hydrogenation processes, particularly in the formation of 3-(γ-Aminopropyl)-piperidines from decahydro-1, 8-naphthyridines, which is influenced by the catalyst used (Helmut Zondler & W. Pfleiderer, 1975).
Synthesis of Piperidines and Quinolines : A study in 2015 discussed the use of Piperidine-4-carboxylic acid (PPCA) functionalized nanoparticles for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives (A. Ghorbani‐Choghamarani & G. Azadi, 2015).
Medicinal Chemistry
Development of Histamine Antagonists : A study demonstrated the synthesis of 4-phenoxypiperidines, which are potent, conformationally restricted non-imidazole histamine H3 antagonists, utilizing a 4-phenoxypiperidine core derived from a 3-amino-1-propanol structure (C. Dvorak et al., 2005).
Synthesis of Aromatase Inhibitors : The compound was used in the synthesis and biological evaluation of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis, which could be potential candidates for the treatment of hormone-dependent breast cancer (R. Hartmann & C. Batzl, 1986).
Molecular and Biomolecular Studies
Conformational Analysis : An in-depth conformational analysis and crystal structure study of a related compound, highlighting the similarities in solid and solution conformations, was conducted. This study provides insight into the structural behavior of such compounds (J. Ribet et al., 2005).
Synthesis of Fluorescent Probes : The compound was used in synthesizing a reversible fluorescent probe for detecting the ClO(-)/AA redox cycle in living cells, indicating its potential in biological sensing and imaging (Jiamin Wang, Yue Ni, & Shijun Shao, 2016).
Safety And Hazards
特性
IUPAC Name |
1-(3-aminopropyl)piperidin-4-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c9-4-1-5-10-6-2-8(11)3-7-10;;/h8,11H,1-7,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJKYAKTKDWSEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopropyl)piperidin-4-ol dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-2-(2-(dimethylamino)ethyl)-6-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2857333.png)
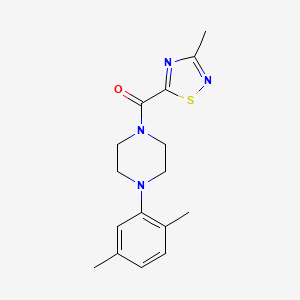
![(5E)-5-[(6-Bromo-1,3-benzodioxol-5-YL)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2857339.png)
![(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B2857340.png)
![N-[cyano(oxolan-3-yl)methyl]-2-(2-methylphenyl)cyclopropane-1-carboxamide](/img/structure/B2857341.png)
![4,7,7-trimethyl-3-oxo-N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2857343.png)
![Methyl 1-cyclopropyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2857344.png)
![6-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2857345.png)
![(E)-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2857347.png)
![3,5,5-Trimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2857348.png)
